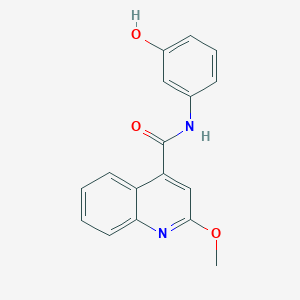

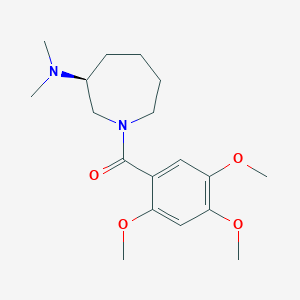

![molecular formula C17H25ClN2O3S B5555642 N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of related compounds involves complex processes, such as fluoride displacement on bismethanesulfonate salts and reactions under basic conditions in aprotic polar solvents. These methodologies highlight the intricate steps necessary to construct such molecules, offering insights into the challenges and considerations in synthesizing N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide and similar compounds (Kiesewetter et al., 1993); (Rehman et al., 2018).

Molecular Structure Analysis The molecular structure and interactions, such as those with the CB1 cannabinoid receptor, can be studied through molecular orbital methods and comparative molecular field analysis (CoMFA). These analyses reveal the conformational preferences and binding interactions critical for activity, providing a foundation for understanding the structural basis of the molecule's properties (Shim et al., 2002).

Chemical Reactions and Properties Chemical reactions, such as the hydrosilylation of N-aryl imines, demonstrate the reactivity and potential utility of related piperidine derivatives in synthetic chemistry. The influence of the arene sulfonyl group on catalytic enantioselectivity highlights the importance of functional groups in dictating chemical properties and reactions (Wang et al., 2006).

Physical Properties Analysis Investigations into the physical properties of related compounds, such as their synthesis, crystallization, and molecular structure, shed light on the factors influencing the physical characteristics of N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. These studies contribute to our understanding of how molecular configurations and interactions impact physical stability and form (Naveen et al., 2015).

Chemical Properties Analysis The chemical properties, including enzyme inhibition activity and antimicrobial activity, reflect the bioactivity potential of related piperidine derivatives. These properties are essential for evaluating the therapeutic and biological applications of such compounds, highlighting the importance of chemical functionalities in determining activity (Khalid et al., 2014); (Vinaya et al., 2009).

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

A study highlights the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including structures related to N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for their ability to inhibit the acetylcholinesterase enzyme, which is a target for Alzheimer’s disease therapeutics. The synthesized compounds showed promise, further supported by spectral analysis and haemolytic activity evaluation to validate their potential as drug candidates (Rehman et al., 2018).

Antioxidant Capacity and Anticholinesterase Activity

Another research focused on the synthesis of sulfonyl hydrazone derivatives with piperidine rings, investigating their medicinal chemistry applications. The synthesized compounds were evaluated for antioxidant capacity and anticholinesterase activity. Some derivatives exhibited notable lipid peroxidation inhibitory activity and outperformed standard antioxidants in various assays. This indicates the potential application of such derivatives in combating oxidative stress-related diseases (Karaman et al., 2016).

Anti-acetylcholinesterase Activity for Dementia

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity were explored, indicating the utility of such compounds in treating dementia. A specific compound demonstrated significant potency as an AChE inhibitor, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activity

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related structurally to N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, demonstrated their antibacterial potentials. These compounds were synthesized and showed moderate inhibitory activities against various bacterial strains, suggesting their application in addressing bacterial infections (Iqbal et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(4-chlorophenyl)propyl]-1-ethylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3S/c1-2-24(22,23)20-12-4-6-15(13-20)17(21)19-11-3-5-14-7-9-16(18)10-8-14/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSFKBECNHYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

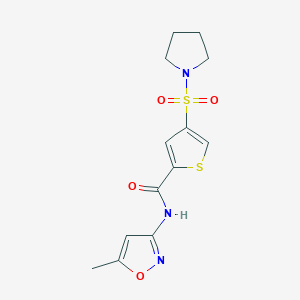

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

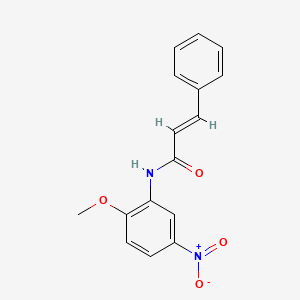

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

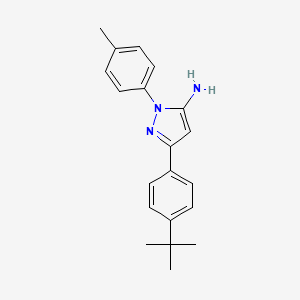

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)